Validated Intermediate for Synthesizing Potent EPAC Antagonist Scaffolds
Ethyl isoxazole-3-carboxylate serves as a crucial starting material in the synthesis of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues, a class of potent EPAC antagonists. While a direct comparison of the parent ester's activity against other isomers is not documented, a series of derivatives (3a–f) synthesized from this specific scaffold were essential for establishing SAR and identifying potent inhibitors of EPAC proteins [1]. The 3-carboxylate regioisomer is structurally necessary to achieve the correct geometry for the desired biological activity.
| Evidence Dimension | Scaffold utility for generating potent EPAC antagonists |
|---|---|
| Target Compound Data | Ethyl isoxazole-3-carboxylate (3a–f derivatives) |
| Comparator Or Baseline | Other isoxazole carboxylate regioisomers (e.g., 4- or 5-carboxylate) |
| Quantified Difference | Regiospecific requirement for the 3-carboxylate to access the target pharmacophore class |
| Conditions | Synthesis of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues; activity confirmed in EPAC fluorescence-based competition assays. |
Why This Matters
Procurement of this specific regioisomer is mandatory for research groups pursuing EPAC-targeting therapeutics, as it is a validated precursor in a published SAR campaign.
- [1] de Candia, M., et al. (2015). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 58(15), 5934–5947. View Source
